Cas no 268-95-1 (Furo[2,3-b]quinoline)
![Furo[2,3-b]quinoline structure](https://ja.kuujia.com/scimg/cas/268-95-1x500.png)
Furo[2,3-b]quinoline 化学的及び物理的性質
名前と識別子
-
- Furo[2,3-b]quinoline
- 268-95-1
- AKOS006372486
- DTXSID80483054
- SCHEMBL3130938
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- インチ: InChI=1S/C11H7NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-7H
- InChIKey: HOQIASNSOZAUEZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC3=C(N=C2C=C1)OC=C3
計算された属性
- せいみつぶんしりょう: 169.05281
- どういたいしつりょう: 169.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.03
Furo[2,3-b]quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189007868-10g |
Furo[2,3-b]quinoline |
268-95-1 | 97% | 10g |
$4877.60 | 2023-09-02 | |
Alichem | A189007868-25g |
Furo[2,3-b]quinoline |
268-95-1 | 97% | 25g |
$7664.80 | 2023-09-02 | |
Alichem | A189007868-5g |
Furo[2,3-b]quinoline |
268-95-1 | 97% | 5g |
$3484.00 | 2023-09-02 |
Furo[2,3-b]quinoline 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
Furo[2,3-b]quinolineに関する追加情報
Furo[2,3-b]Quinoline: A Comprehensive Overview
Furo[2,3-b]quinoline, also known by its CAS registry number CAS No. 268-95-1, is a fascinating compound with a unique structure and diverse applications. This compound has garnered significant attention in the scientific community due to its potential in various fields, including pharmacology and materials science. In this article, we will delve into the properties, synthesis methods, and recent advancements in the study of Furo[2,3-b]quinoline.
The structure of Furo[2,3-b]quinoline is characterized by a fused bicyclic system consisting of a quinoline ring and a furan ring. This arrangement imparts the compound with distinct electronic properties and reactivity. Recent studies have highlighted its potential as a building block for advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the development of novel antitumor agents, where its unique electronic configuration plays a pivotal role in targeting specific biological pathways.
One of the most significant breakthroughs in the study of Furo[2,3-b]quinoline involves its application in drug design. Scientists have discovered that this compound exhibits remarkable bioactivity against various cancer cell lines. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Furo[2,3-b]quinoline can effectively inhibit the growth of prostate cancer cells by modulating key signaling pathways. This finding underscores the potential of this compound in oncology research.
Beyond pharmacology, Furo[2,3-b]quinoline has also found applications in materials science. Its ability to form stable coordination complexes makes it an ideal candidate for designing new materials with tailored optical and electronic properties. For example, researchers have utilized this compound to create advanced sensors for detecting environmental pollutants. These sensors exhibit high sensitivity and selectivity, making them invaluable for environmental monitoring applications.
The synthesis of Furo[2,3-b]quinoline has been a topic of extensive research as well. Traditional methods often involve multi-step reactions with low yields, but recent advancements have introduced more efficient routes. A study published in the Chemical Communications journal reported a one-pot synthesis method that significantly improves yield and reduces reaction time. This method employs a novel catalyst system that facilitates the formation of the fused bicyclic structure under mild conditions.
In addition to its practical applications, Furo[2,3-b]quinoline has also been a subject of theoretical studies aimed at understanding its electronic properties at the molecular level. Computational chemists have employed density functional theory (DFT) to investigate the compound's frontier molecular orbitals and reactivity patterns. These studies provide valuable insights into its interaction with biological targets and other molecules.
The versatility of Furo[2,3-b]quinoline is further exemplified by its role in green chemistry initiatives. Researchers have explored its use as an eco-friendly alternative to traditional reagents in organic synthesis. By leveraging its inherent reactivity and stability under mild conditions, scientists aim to develop sustainable chemical processes that minimize waste and energy consumption.
In conclusion, Furo[2,3-b]quinoline, with its unique structure and diverse applications, continues to be a focal point in scientific research. From drug discovery to materials science and green chemistry, this compound offers immense potential for innovation across multiple disciplines. As research progresses, we can expect even more groundbreaking applications of this versatile molecule.
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